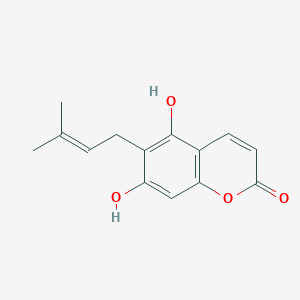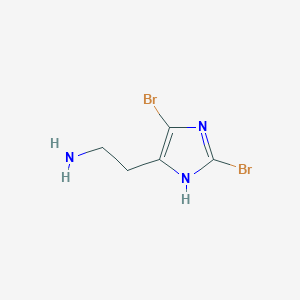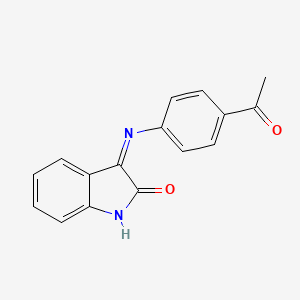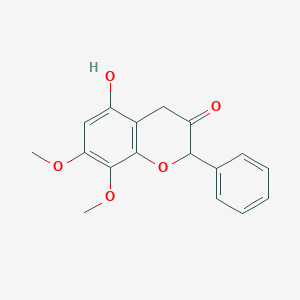
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials might include 5-fluoro-2-methoxybenzene, morpholine, and oxane derivatives. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the morpholine ring.
Hydroxylation: to introduce the hydroxyl group.
Fluorination: to add the fluorine atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride would involve its interaction with specific molecular targets. This could include:
Binding to receptors: Modulating receptor activity.
Enzyme inhibition: Inhibiting enzyme activity to alter biochemical pathways.
Signal transduction: Affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other morpholine derivatives with different substituents. Examples include:
- (1S)-2-(5-chloro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride
- (1S)-2-(5-bromo-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride
Uniqueness
The uniqueness of (1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C18H27ClFNO4 |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17?,18-;/m0./s1 |
Clave InChI |
WJDKGRLMNSHPON-SZOUEMSFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)F)C[C@](C2CCOCC2)(C3CNCCO3)O.Cl |
SMILES canónico |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-](/img/structure/B14804094.png)



![2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]](/img/structure/B14804113.png)
![benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B14804117.png)
![(2E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14804120.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14804122.png)
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B14804125.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14804138.png)

